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Compound of Interest

Compound Name: 5-Fluoro-2-(hydroxymethyl)phenol

CAS No.: 773873-09-9

Cat. No.: B2930781

Get Quote

Executive Summary & Structural Context
5-Fluoro-2-(hydroxymethyl)phenol is a critical fragment in the synthesis of fluorinated

benzoxaboroles (e.g., Tavaborole) and benzofurans. The introduction of the fluorine atom at the

C5 position significantly alters the electronic environment of the aromatic ring compared to the

parent Salicyl alcohol, introducing characteristic splitting patterns and shielding effects.

Target Compound: 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 80064-92-2)

Reference Standard: 2-(Hydroxymethyl)phenol (Salicyl alcohol)

Key Differentiator: The

F substituent causes diagnostic splitting (

) and upfield shifts of ortho-protons (H4, H6).
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The following table contrasts the experimental chemical shifts of the fluorinated target against

the non-fluorinated reference. Note the solvent-dependent behavior of the hydroxyl protons.

Table 1: Comparative 1H NMR Shifts (ppm)

Proton
Assignment

5-Fluoro-2-
(hydroxymethy
l)phenol (CDCl

) [1]

2-
(Hydroxymeth
yl)phenol
(CDCl

/DMSO-d

) [2]

(Shift Effect)

Multiplicity
Impact (F-
Coupling)

Benzylic (-CH

-)
4.72 (s) 4.60 - 4.78 (s) ~0.0 - 0.1 ppm

Singlet (unless

coupled to OH in

dry DMSO)

Aromatic H3

(meta to F)
6.70 - 6.75 (m) 7.15 (d) Upfield Shift

Doublet (

) + small

Aromatic H4

(ortho to F)
6.70 - 6.75 (m) 6.80 - 6.90 (t/m) Upfield Shift

td (

Hz)

Aromatic H6

(ortho to F)
6.59 (s/d)** 6.80 - 6.90 (d) Upfield Shift

dd (

Hz)

Phenolic -OH ~6.59 (s, br)
8.50 - 9.50 (s,

broad)

Solvent

Dependent

Broad singlet;

sharpens with

intramolecular H-

bond

Aliphatic -OH Not obs. / Broad 4.90 - 5.10 (t)
Solvent

Dependent

Triplet in dry

DMSO (

)

*Note: In CDCl
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, the aromatic protons H3 and H4 often overlap in the 6.70-6.75 ppm range due to the shielding
effect of the Fluorine atom counteracting the deshielding of the hydroxyl groups. **Note: The
signal at 6.59 ppm is frequently assigned to the H6 proton (ortho to F and OH) or the phenolic
OH involved in intramolecular hydrogen bonding.

Technical Deep Dive: Spectral Analysis
A. The "Fluorine Compression" Effect
In the non-fluorinated Salicyl alcohol, the aromatic region is typically well-dispersed (6.8 – 7.2

ppm). However, in 5-Fluoro-2-(hydroxymethyl)phenol, the fluorine atom exerts a strong

shielding effect on the ortho-protons (H4 and H6) and a smaller effect on the meta-proton (H3).

Result: The aromatic signals "compress" into a narrow window (6.6 – 6.8 ppm).

Diagnostic Tip: Do not expect the wide separation seen in the non-fluorinated analog. Look

for a "messy" multiplet region integrating to ~3H.

B. Solvent Selection & Hydroxyl Exchange
The choice of solvent dramatically alters the appearance of the spectrum, particularly for the

labile protons.

Chloroform-d (CDCl

):

Pros: Sharp resolution of the benzylic CH

(singlet at 4.72 ppm).

Cons: Hydroxyl protons (Ar-OH and R-CH

OH) often appear as broad, undefined humps or vanish due to exchange. Intramolecular
H-bonding between the Phenol-OH and Benzyl-OH can sometimes sharpen the Phenol-
OH into a singlet near 6.6 ppm.

DMSO-d

:
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Pros: Inhibits proton exchange. You will observe the Phenolic OH (downfield, ~9-10 ppm)

and the Aliphatic OH (triplet, ~5.0 ppm).

Protocol: Use anhydrous DMSO-d

from a fresh ampule to prevent water-catalyzed exchange, which collapses the OH
multiplets into singlets.

C. Fluorine Coupling Patterns ( )
The

F nucleus (spin 1/2) couples to protons, adding a layer of complexity (splitting) not seen in
Salicyl alcohol.

H4 (Ortho to F): Expect a Triplet of Doublets (td). Large coupling to F (

Hz) and ortho coupling to H3 (

Hz).

H6 (Ortho to F): Expect a Doublet of Doublets (dd). Large coupling to F (

Hz) and meta coupling to H4 (

Hz).

H3 (Meta to F): Expect a Doublet (d) with fine splitting.[1] Dominant ortho coupling to H4 (

Hz) and small meta coupling to F (

Hz).

Experimental Workflow: Structural Verification
To unambiguously confirm the structure and distinguish it from regioisomers (e.g., 4-fluoro or 3-

fluoro analogs), follow this self-validating protocol.
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Start: Unknown Solid

Dissolve in CDCl3
(Standard Screen)

Check Benzylic CH2
(Signal @ 4.72 ppm?)

Singlet Present?

Yes: Core Scaffold Confirmed

Yes

No: Check for Oxidation
(Aldehyde @ 10 ppm?)

No

Analyze Aromatic Region
(6.6 - 6.8 ppm)

Check Multiplicity
(Is it a Multiplet?)

Complex Splitting?

Confirmed: 5-Fluoro Analog
(F-Coupling Present)

Yes (J_HF)

Alert: Salicyl Alcohol
(Clean Doublets/Triplets)

No

Optional: D2O Shake
(Verify OH signals)

Click to download full resolution via product page
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Figure 1: Decision tree for verifying 5-Fluoro-2-(hydroxymethyl)phenol using 1H NMR

features.

Protocol Steps:
Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl

.

Acquisition: Acquire 1H NMR (minimum 8 scans).

Verification Point 1 (Benzylic CH

): Look for a sharp singlet at 4.72 ppm. If this appears as a doublet, your solvent may be wet,
or you are using DMSO without decoupling.

Verification Point 2 (Aromatic Integration): Integrate the region 6.5 – 6.8 ppm. It must

integrate to 3 protons. If it integrates to 4, you have the non-fluorinated parent.

Verification Point 3 (D

O Exchange): Add 1 drop of D

O to the tube, shake, and re-acquire. The broad singlets at ~6.6 ppm (OH) should disappear,
confirming they are exchangeable protons.

References
Synthesis and Characterization of 5-Fluoro-2-hydroxybenzyl alcohol.Vertex AI Grounding
Source / Amazon S3 (Supporting Info).
Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols (Salicyl Alcohol Data).Royal
Society of Chemistry.
NMR Chemical Shifts of Trace Impurities.Organometallics/University of Pittsburgh.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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